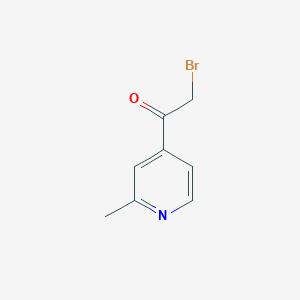
2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate is an organic compound that combines a pyridine ring with a pyrrolidine ring, stabilized by a trifluoroacetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-chloropyridine in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions typically include:
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Pyrrolidin-2-one derivatives
Reduction: Piperidine derivatives
Substitution: Various substituted pyridine and pyrrolidine derivatives
科学的研究の応用
2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(Pyrrolidin-2-yl)pyridine
- 2-(Pyrrolidin-1-yl)pyridine
- 2-(Pyrrolidin-3-yl)pyrimidine
Uniqueness
2-(Pyrrolidin-3-yl)pyridine 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which enhances its stability and solubility in organic solvents. This compound also exhibits distinct reactivity patterns compared to its analogs, making it a valuable tool in synthetic and medicinal chemistry.
特性
分子式 |
C11H13F3N2O2 |
|---|---|
分子量 |
262.23 g/mol |
IUPAC名 |
2-pyrrolidin-3-ylpyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2.C2HF3O2/c1-2-5-11-9(3-1)8-4-6-10-7-8;3-2(4,5)1(6)7/h1-3,5,8,10H,4,6-7H2;(H,6,7) |
InChIキー |
OIXGRPQWRBWEKN-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=CC=CC=N2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)

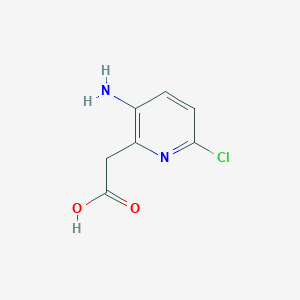
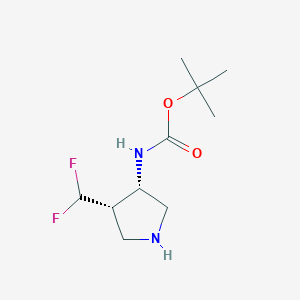

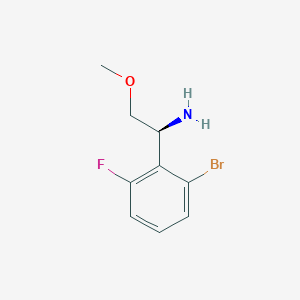

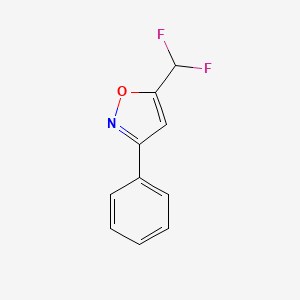
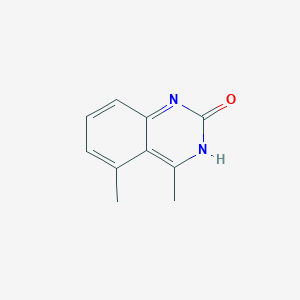
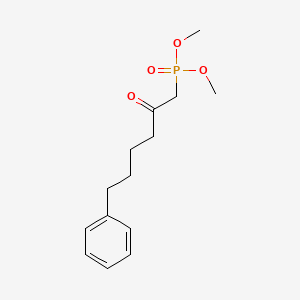
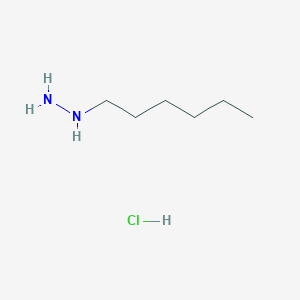
![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
